3-(4-Morpholin-4-ylbutoxy)benzaldehyde CAS 120511-72-0 overview
3-(4-Morpholin-4-ylbutoxy)benzaldehyde CAS 120511-72-0 overview
An In-Depth Technical Guide to CAS 120511-72-0 Synonym: Anastrozole Impurity H / 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)[][2]
Executive Summary & Critical Discrepancy Note
Technical Note on Nomenclature: A critical discrepancy exists in the provided query between the Chemical Name (3-(4-Morpholin-4-ylbutoxy)benzaldehyde ) and the CAS Registry Number (120511-72-0 ).
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CAS 120511-72-0 is definitively assigned to 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) , a key intermediate and impurity in the synthesis of the aromatase inhibitor Anastrozole (Arimidex).
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The name "3-(4-Morpholin-4-ylbutoxy)benzaldehyde" describes a structurally distinct aldehyde-morpholine ether (likely a misidentified intermediate for EGFR inhibitors like Gefitinib, which typically utilize a propoxy rather than butoxy linker).[2]
Decision: As the CAS number is a unique, chemically specific identifier, this guide focuses on the technical profile, synthesis, and application of CAS 120511-72-0 (Anastrozole Impurity H) . This compound is critical for researchers optimizing the yield and purity of Anastrozole.[2]
Chemical Identity & Physicochemical Profile
CAS 120511-72-0 serves as the penultimate scaffold before the functionalization of the benzylic methyl group in Anastrozole synthesis.[2] Its purity directly dictates the downstream formation of the active pharmaceutical ingredient (API).[2]
| Property | Technical Specification |
| IUPAC Name | 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) |
| Common Name | Anastrozole Impurity H; Tetramethylated Nitrile Intermediate |
| CAS Number | 120511-72-0 |
| Molecular Formula | C₁₅H₁₈N₂ |
| Molecular Weight | 226.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 124–129 °C |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Sparingly soluble in Hexane |
| Key Functional Groups | Nitrile (-CN), Aromatic Methyl (-CH₃), Gem-dimethyl (-C(CH₃)₂) |
Synthetic Utility & Mechanism[4][5]
The synthesis of CAS 120511-72-0 is a classic example of exhaustive alkylation at the benzylic position.[2] The core objective is to convert 3,5-bis(cyanomethyl)toluene into the tetramethylated derivative without over-alkylating the aromatic ring or causing polymerization.
Synthesis Pathway (Methylation)
The standard protocol involves the nucleophilic substitution of Methyl Iodide (MeI) by the carbanion generated from 3,5-bis(cyanomethyl)toluene using a strong base (Sodium Hydride).
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Reaction Type: Nucleophilic Substitution (
).[2] -
Reagents: 3,5-Bis(cyanomethyl)toluene, Methyl Iodide (4.4 eq), NaH (4.0+ eq), DMF/THF (Solvent).
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Mechanism:
Critical Process Parameters (CPPs)
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Temperature Control: The reaction is highly exothermic.[2] Initial addition of NaH must be at 0–5 °C to prevent runaway side reactions (e.g., polymerization of the nitrile).
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Stoichiometry: A slight excess of MeI (4.4–5.0 eq) is required to drive the reaction to completion. Under-methylation results in "Impurity G" (trimethylated analog), which is difficult to separate.
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Quenching: The reaction must be quenched carefully with ice/water to destroy excess NaH before extraction.[2]
Figure 1: Synthetic pathway for CAS 120511-72-0 via exhaustive methylation.
Application in Drug Development: The Anastrozole Connection
CAS 120511-72-0 is not just an impurity; it is the backbone intermediate for Anastrozole.[2] Its specific role is to block the benzylic positions adjacent to the nitriles, forcing the subsequent bromination to occur selectively at the aromatic methyl group (position 5).
Downstream Transformation
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Radical Bromination: CAS 120511-72-0 is reacted with N-Bromosuccinimide (NBS) and AIBN (catalyst).[2] The gem-dimethyl groups protect the nitrile
-carbons, directing the radical to the single aromatic methyl group.[2]-
Product: 2,2'-(5-Bromomethyl-1,3-phenylene)bis(2-methylpropanenitrile).[2]
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Triazole Coupling: The brominated intermediate reacts with 1,2,4-triazole (sodium salt) to form Anastrozole.
Impurity Profiling (Quality Control)
In the context of drug development, CAS 120511-72-0 is monitored as Impurity H .
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Origin: Unreacted intermediate carried over through the bromination and coupling steps.
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Limit: ICH Q3A guidelines typically require this impurity to be controlled <0.15% in the final API.[2]
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Detection: It lacks the triazole ring, making it less polar than Anastrozole. It elutes earlier in Reverse Phase HPLC.[2]
Experimental Protocol: Synthesis & Purification
Note: This protocol is for research purposes (R&D) and requires a fume hood due to the use of Methyl Iodide (carcinogen) and NaH.
Step 1: Reaction Setup
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Charge a dry 3-neck Round Bottom Flask (RBF) with 3,5-bis(cyanomethyl)toluene (1.0 eq) and anhydrous DMF (10 vol).
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Cool the solution to 0–5 °C under Nitrogen atmosphere.
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Add Methyl Iodide (4.5 eq) in one portion.
Step 2: Base Addition (Critical)
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Slowly add Sodium Hydride (60% dispersion in oil, 4.2 eq) portion-wise over 60 minutes.
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Caution: Massive hydrogen gas evolution.[2] Maintain temperature <10 °C.
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-
After addition, allow the mixture to warm to 20–25 °C and stir for 3–5 hours.
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Monitor: Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[2][3][4] Target: Disappearance of mono/di/tri-methylated intermediates.[2]
Step 3: Work-up
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Quench the reaction by pouring the mixture into Ice Water (20 vol) with vigorous stirring. The product should precipitate as a solid.[2]
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Extract with Ethyl Acetate (3 x 5 vol) if oil forms.[2]
-
Wash organic layer with Brine, dry over
, and concentrate in vacuo.
Step 4: Crystallization
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Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Hexane/Ethyl Acetate (9:1).[2]
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Dry at 50 °C under vacuum.
Analytical Validation
To confirm the identity of CAS 120511-72-0 and distinguish it from the "morpholine aldehyde" confusion, use the following spectral markers:
| Method | Expected Signal | Interpretation |
| 1H-NMR (CDCl₃) | Four equivalent methyl groups ( | |
| Aromatic methyl group. | ||
| Aromatic protons (1,3,5-substitution pattern). | ||
| IR Spectroscopy | ~2235 cm⁻¹ | Sharp Nitrile (-CN) stretch.[2] |
| Mass Spectrometry | m/z 227.3 [M+H]⁺ | Consistent with C₁₅H₁₈N₂. |
Note: The absence of aldehyde signals (~9.8 ppm) and morpholine ether signals (3.6–3.8 ppm) confirms this is not the morpholine-butoxy-benzaldehyde.[2]
Handling & Safety (SDS Summary)
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Hazards:
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Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed under inert gas (Nitrogen) to prevent moisture absorption, although the compound is relatively stable.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (Nitrogen oxides emission).
References
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Watson International. (2025).[2] Product Specification: 3,5-Bis(2-cyanoprop-2-yl)toluene (CAS 120511-72-0).[2][6][7][8][9] Retrieved from
-
BOC Sciences. (2025).[2][] Anastrozole EP Impurity H Data Sheet. Retrieved from
-
ChemicalBook. (2025).[2] CAS 120511-72-0 Technical Overview and Synthesis. Retrieved from [8][9]
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SynThink Chemicals. (2025).[2] Analytical Standards for Anastrozole Impurities. Retrieved from
-
European Pharmacopoeia (Ph.[2] Eur.). Anastrozole Monograph: Impurity Profiling. (Standard reference for Impurity H designation).
Sources
- 2. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. calpaclab.com [calpaclab.com]
- 6. watson-int.com [watson-int.com]
- 7. guidechem.com [guidechem.com]
- 8. 3,5-Bis(2-cyanoprop-2-yl)toluene | 120511-72-0 [chemicalbook.com]
- 9. 3,5-Bis(2-cyanoprop-2-yl)toluene | 120511-72-0 [chemicalbook.com]
